N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid
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Overview
Description
N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a derivative of amino acids, specifically modified with the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS) techniques. This involves attaching the amino acid to a resin, followed by sequential addition of Fmoc-protected amino acids. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, dioxane.
Deprotection: Piperidine in DMF.
Coupling: HATU, DIC, DMF.
Major Products Formed
Fmoc Removal: Produces the free amino acid and dibenzofulvene.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is used in various scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is unique due to the presence of the chloro and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable tool in the synthesis of complex peptides and proteins, offering different reactivity compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUVNOTPSLZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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